

An In-depth Technical Guide to the Thermochemical Properties of Sodium tert-Pentoxide

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Compound of Interest

Compound Name: Sodium tert-pentoxide

Cat. No.: B076332

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Introduction

Sodium tert-pentoxide (also known as sodium tert-amoxide) is a strong, non-nucleophilic base with increasing utility in organic synthesis, including pharmaceutical drug development. Its chemical formula is $C_5H_{11}NaO$, and it is recognized by the CAS number 14593-46-5. As a key reagent, a thorough understanding of its thermochemical properties is essential for reaction optimization, safety, and scale-up. This technical guide provides a comprehensive overview of the known and estimated thermochemical data for **sodium tert-pentoxide**, details relevant experimental protocols for its characterization, and illustrates key conceptual frameworks.

Core Thermochemical and Physical Properties

While specific experimental thermochemical data for **sodium tert-pentoxide** is not readily available in the public domain, its properties can be estimated and contextualized based on data from homologous sodium alkoxides. The following tables summarize the known physical properties and estimated thermochemical data.

Physical Properties of Sodium tert-Pentoxide

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NaO	[1][2]
Molecular Weight	110.13 g/mol	[1][2]
CAS Number	14593-46-5	[1][2]
Appearance	White to off-white powder	[3]
Melting Point	>200 °C (decomposes)	[1]
Density	0.904 g/mL at 25 °C	[1]
Solubility	Reacts violently with water. Soluble in some organic solvents.	[1]
Sensitivity	Air and moisture sensitive	[4]

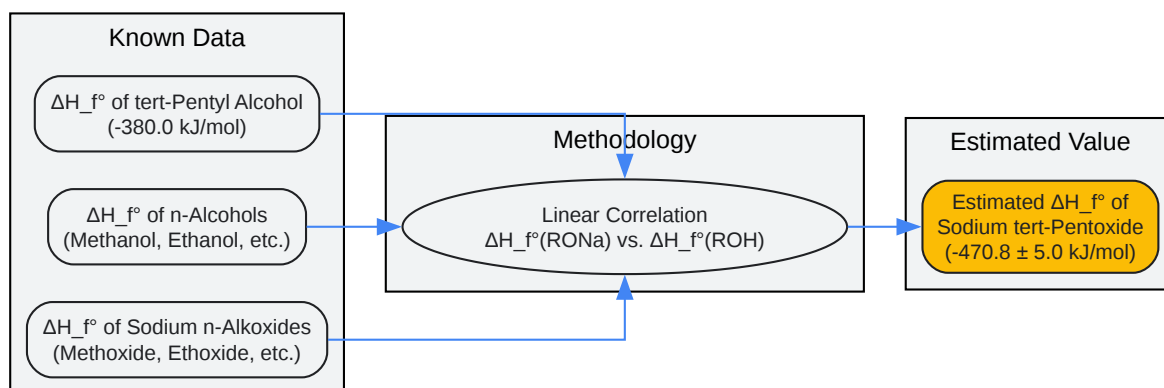
Estimated Thermochemical Data of Sodium tert-Pentoxide

Property	Estimated Value	Notes
Standard Enthalpy of Formation (ΔH_f°)	-470.8 \pm 5.0 kJ/mol	Estimated based on the linear correlation of ΔH_f° of sodium n-alkoxides with their corresponding alcohols.
Standard Molar Entropy (S°)	Not Determined	
Molar Heat Capacity (C_p)	Not Determined	

Estimation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) of **sodium tert-pentoxide** can be estimated using a linear correlation method established for other sodium alkoxides. A known linear relationship exists between the standard molar enthalpies of formation of sodium n-alkoxides (RONa) and their corresponding alcohols (ROH).

The standard enthalpy of formation for tert-amyl alcohol (2-methyl-2-butanol) is approximately -380.0 kJ/mol. By applying a similar correlation, an estimated value for the standard enthalpy of formation of **sodium tert-pentoxide** is derived.



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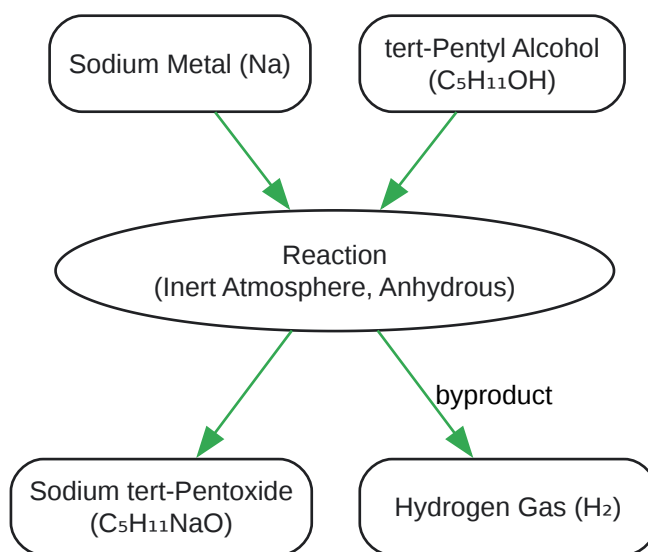
Estimation of Enthalpy of Formation.

Experimental Protocols

The determination of thermochemical properties for air- and moisture-sensitive compounds like **sodium tert-pentoxide** requires specialized experimental techniques. The following protocols are based on established methods for other sodium alkoxides and are recommended for the characterization of **sodium tert-pentoxide**.

Synthesis of Sodium tert-Pentoxide

The synthesis of **sodium tert-pentoxide** is typically achieved through the reaction of sodium metal with tert-pentyl alcohol (2-methyl-2-butanol) under an inert atmosphere.



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Synthesis of **Sodium tert-Pentoxide**.

Methodology:

- All glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
- Freshly cut sodium metal is added to anhydrous tert-pentyl alcohol in a suitable solvent (e.g., toluene or hexane).
- The reaction mixture is stirred, and the reaction progress is monitored by the evolution of hydrogen gas.
- Upon completion, the excess solvent is removed under reduced pressure to yield **sodium tert-pentoxide** as a solid.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity (C_p) of **sodium tert-pentoxide** as a function of temperature.

Methodology:

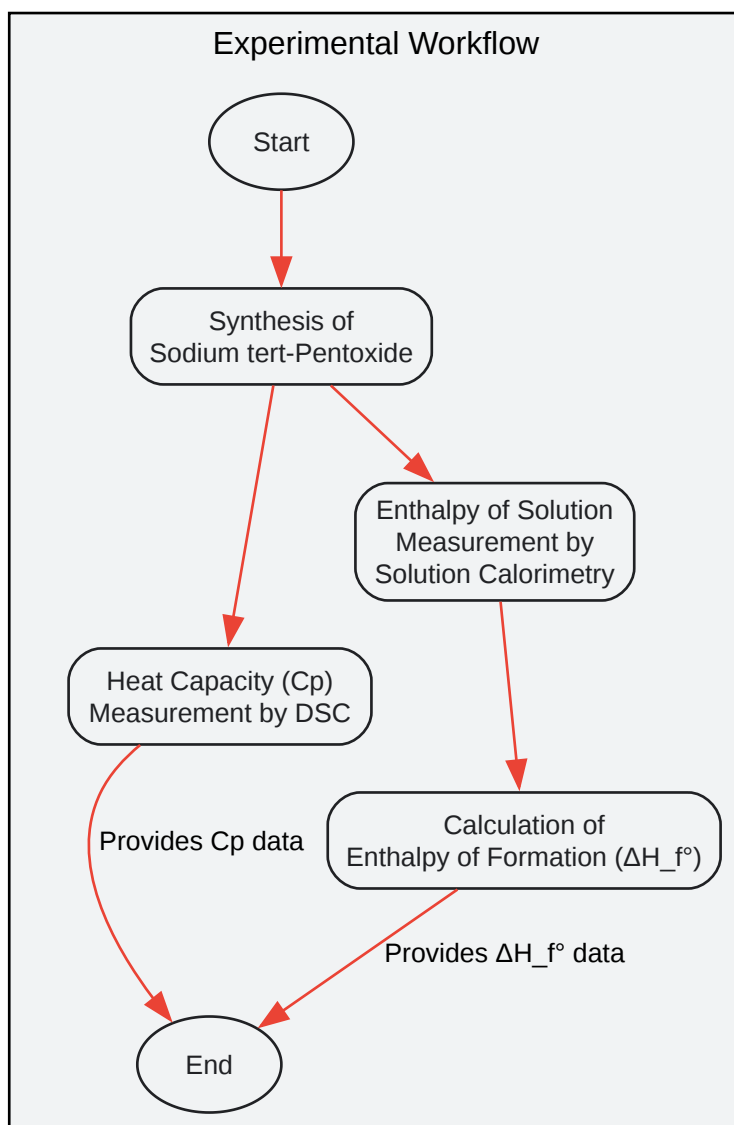
- A small, precisely weighed sample of **sodium tert-pentoxide** is hermetically sealed in an aluminum DSC pan under an inert atmosphere.
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range.
- The differential heat flow between the sample and the reference is measured.
- The heat capacity is calculated from the heat flow signal, the heating rate, and the sample mass, using a sapphire standard for calibration.

Determination of Enthalpy of Formation by Solution Calorimetry

Objective: To determine the standard enthalpy of formation (ΔH_f°) of **sodium tert-pentoxide**.

Methodology:

- An isoperibol solution calorimeter is used to measure the enthalpy of solution of **sodium tert-pentoxide** in a suitable solvent (e.g., anhydrous methanol).
- A known amount of **sodium tert-pentoxide** is dissolved in the solvent, and the resulting temperature change is precisely measured.
- The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter system.
- By applying Hess's Law and using known standard enthalpies of formation for the other reactants and products in the dissolution reaction, the standard enthalpy of formation of **sodium tert-pentoxide** can be calculated.



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Workflow for Thermochemical Analysis.

Conclusion

This technical guide has synthesized the available and estimated thermochemical and physical data for **sodium tert-pentoxide**. While direct experimental values for key thermochemical properties are lacking, this document provides a robust framework for their estimation and outlines the necessary experimental protocols for their determination. For researchers and professionals in drug development and organic synthesis, this information is critical for advancing the safe and efficient application of this important chemical reagent.

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